(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O/c13-10-3-1-2-9(6-10)12(18)16-7-11(8-16)17-14-4-5-15-17/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMFSJNPNWCDDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors.
Coupling with Bromophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a bromophenyl group using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a bioactive molecule. It has been investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development against various diseases, including:
- Cancer : Studies suggest that derivatives of this compound can inhibit cancer cell proliferation.
- Infectious Diseases : Its antimicrobial properties indicate potential applications in treating bacterial and fungal infections.
Biological Research
Research has highlighted the biological activities of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone, particularly:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties.
- Enzyme Inhibition : It interacts with specific molecular targets, potentially leading to therapeutic effects through enzyme inhibition.
Material Science
In material science, this compound is explored for its unique chemical properties that make it suitable for applications in:
- Electronics : Its electronic properties allow for use in organic semiconductors.
- Coatings and Polymers : The compound can be utilized in developing advanced materials with specific functionalities.
Uniqueness
The distinct bromophenyl moiety imparts unique electronic and steric properties to this compound compared to its analogs. This enhances its reactivity in certain chemical reactions and increases its effectiveness in biological applications.
Case Studies
Case Study 1: Anticancer Activity
Research conducted on derivatives of this compound demonstrated significant inhibition of tumor growth in various cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell proliferation.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial activity against common pathogens found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The results suggest its potential utility as a lead compound in antibiotic development.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with amino acid residues in proteins, while the azetidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Heterocyclic Core
Aryl Substituents
- Bromophenyl vs. Fluorophenyl/Methylphenyl : The 3-bromophenyl group in the target compound increases lipophilicity (logP ~2.8 estimated) compared to BK66045’s fluorophenyl (logP ~2.2). Bromine’s larger atomic radius may enable halogen bonding with targets, as seen in kinase inhibitors .
- Dual Triazole Derivatives : Compounds like M26 and ACT-539313F incorporate dual triazole groups, which correlate with enhanced receptor binding in orexin antagonists (e.g., MK-4305 ).
Pharmacokinetic Implications
- Metabolic Stability : Deuterated analogs (e.g., ACT-539313F) exhibit improved metabolic stability due to reduced CYP450-mediated oxidation . The bromine in the target compound may slow oxidative metabolism but increase plasma protein binding.
- Solubility : Azetidine’s smaller ring size may reduce solubility compared to morpholine derivatives, necessitating formulation optimization.
Research Findings and Trends
Role of Halogenation: Bromine substitution in aryl groups is associated with increased binding affinity in cannabinoid receptor ligands (e.g., CB1 agonists ). However, excessive lipophilicity may limit blood-brain barrier penetration.
Triazole as a Bioisostere : The 1,2,3-triazole group serves as a stable bioisostere for amide bonds, enhancing resistance to enzymatic degradation while maintaining hydrogen-bonding interactions .
Heterocycle Flexibility : Morpholine-based compounds (e.g., M26) show broader receptor promiscuity in CNS targets compared to rigid azetidine derivatives, which may favor selectivity .
Biological Activity
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone is a synthetic organic molecule featuring a triazole ring, an azetidine ring, and a bromophenyl moiety. This unique structural configuration suggests potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is , with a molecular weight of approximately 303.15 g/mol. The compound typically appears as a white to off-white solid and demonstrates moderate solubility in organic solvents.
Biological Activities
Research indicates that compounds containing a 1,2,3-triazole moiety often exhibit diverse biological activities, including:
- Antimicrobial Activity: Several studies have reported that triazole derivatives possess significant antibacterial and antifungal properties. For instance, they can inhibit the growth of various pathogens by interfering with their metabolic processes.
- Antitumor Activity: Triazole-containing compounds have been investigated for their potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways such as PI3K/AKT/mTOR .
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in vivo, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of This compound is likely mediated through multiple biochemical pathways:
- Enzyme Inhibition: The compound may interact with specific enzymes or receptors via hydrogen bonding and π-stacking interactions.
- Cell Signaling Modulation: It may affect key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
Several studies have explored the biological effects of triazole derivatives similar to This compound :
- Anticancer Activity: A study investigated a series of triazole derivatives for their ability to inhibit cancer cell lines. Results indicated that modifications to the azetidine structure significantly enhanced antitumor efficacy .
- Antimicrobial Efficacy: Another study focused on the synthesis and evaluation of various triazole derivatives against fungal infections. The results demonstrated that certain modifications led to improved antifungal activity compared to standard treatments .
Q & A
Q. What are the optimal synthetic routes for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-bromophenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Azetidine ring formation via cyclization of 1,3-dibromopropane derivatives under basic conditions.
Triazole incorporation using copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to attach the 2H-1,2,3-triazole moiety .
Coupling with 3-bromophenyl methanone via nucleophilic acyl substitution or Pd-mediated cross-coupling .
Critical parameters include:
-
Temperature control (e.g., CuAAC requires 25–60°C).
-
Solvent selection (DMF or THF for polar intermediates).
-
Purification : HPLC or column chromatography to isolate intermediates (purity >95%) .
- Data Table :
| Step | Reaction Type | Key Reagents/Catalysts | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclization | K₂CO₃, DMF | 65–70 | 90 |
| 2 | CuAAC | CuI, Sodium Ascorbate | 80–85 | 95 |
| 3 | Coupling | Pd(PPh₃)₄ | 50–60 | 92 |
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?
- Methodological Answer:
- 1H/13C NMR : Confirms azetidine ring geometry (δ 3.5–4.5 ppm for N-CH₂ protons) and triazole proton signals (δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₃H₁₂BrN₃O: ~330.02 g/mol) .
- X-ray Crystallography : Resolves stereochemistry of the azetidine ring and confirms spatial arrangement of the triazole-bromophenyl system .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer:
-
The azetidine’s strained 4-membered ring increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols).
-
Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varying pH and solvent polarity.
-
DFT Calculations : Predict activation barriers for substitution pathways (e.g., SN1 vs. SN2), revealing solvent-dependent mechanisms .
- Data Contradiction Analysis :
Conflicting reports on regioselectivity in triazole reactions may arise from:
- Data Contradiction Analysis :
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Steric effects : Bulkier nucleophiles favor attack at the less hindered azetidine nitrogen.
-
Electronic effects : Electron-withdrawing 3-bromophenyl group directs substitution to the triazole’s N2 position .
Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer:
-
Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) assays to validate target engagement.
-
Biophysical Methods : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (KD) and thermodynamics .
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Structural Analysis : Co-crystallization with target enzymes (e.g., kinases) identifies binding modes conflicting with activity data .
- Case Study :
Discrepancies in IC₅₀ values against EGFR kinase (reported range: 0.1–10 µM) may stem from:
- Case Study :
-
Buffer conditions (e.g., Mg²⁺ concentration affects ATP-binding pocket conformation).
-
Compound stability : Degradation in DMSO stock solutions over time .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer:
- Deuteration : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., triazole) with ester or carbamate linkers for enhanced membrane permeability.
- Microsomal Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., azetidine ring opening) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
